10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline
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Overview
Description
10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline is a silicon-containing organic compound It is structurally characterized by a diazo group attached to a dibenzo[b,e]siline framework, which includes two benzene rings fused to a silacyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline typically involves the reaction of 5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline with a diazo transfer reagent. Common reagents used for diazo transfer include tosyl azide or mesyl azide, in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the diazo compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline can undergo various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a nitrene intermediate.
Reduction: The diazo group can be reduced to form an amine.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and transition metal catalysts (e.g., silver or copper salts).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require nucleophiles such as amines, alcohols, or thiols, and may be catalyzed by acids or bases.
Major Products
Oxidation: Formation of nitrene intermediates, which can further react to form aziridines or other nitrogen-containing compounds.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of silicon-containing heterocycles and other complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline involves the reactivity of the diazo group. The diazo group can generate reactive intermediates, such as carbenes or nitrenes, which can interact with various molecular targets. These intermediates can insert into C-H, N-H, or O-H bonds, leading to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-5,10-dihydrodibenzo[b,e]siline: The parent compound without the diazo group.
10,10-Dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline: A related compound with a nitrogen atom in place of the silicon atom.
Uniqueness
10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for generating reactive intermediates. This makes it a valuable compound for various synthetic applications and research studies.
Properties
CAS No. |
82644-70-0 |
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Molecular Formula |
C15H14N2Si |
Molecular Weight |
250.37 g/mol |
IUPAC Name |
10-diazo-5,5-dimethylbenzo[b][1]benzosiline |
InChI |
InChI=1S/C15H14N2Si/c1-18(2)13-9-5-3-7-11(13)15(17-16)12-8-4-6-10-14(12)18/h3-10H,1-2H3 |
InChI Key |
DEAOQWWXGIWWPC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2C(=[N+]=[N-])C3=CC=CC=C31)C |
Origin of Product |
United States |
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